molecular formula C6H15ClN4O2 B15074913 L-Arginine-1,2-13C2 hydrochloride

L-Arginine-1,2-13C2 hydrochloride

Cat. No.: B15074913
M. Wt: 212.65 g/mol
InChI Key: KWTQSFXGGICVPE-GSAMYSAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine-1,2-13C2 hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is characterized by the presence of two carbon-13 isotopes at the 1 and 2 positions of the arginine molecule. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and pharmacokinetics due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine-1,2-13C2 hydrochloride involves the incorporation of carbon-13 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve high purity levels. The compound is then converted into its hydrochloride salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions: L-Arginine-1,2-13C2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include urea derivatives, amino derivatives, esters, and amides .

Scientific Research Applications

L-Arginine-1,2-13C2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-Arginine-1,2-13C2 hydrochloride exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function and signaling pathways. The isotopic labeling allows researchers to trace the metabolic fate of arginine and its derivatives in various biological systems .

Comparison with Similar Compounds

Comparison: L-Arginine-1,2-13C2 hydrochloride is unique due to the specific placement of carbon-13 isotopes at the 1 and 2 positions. This specific labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to other isotopically labeled arginine compounds .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

212.65 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1;

InChI Key

KWTQSFXGGICVPE-GSAMYSAMSA-N

Isomeric SMILES

C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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